molecular formula C26H19BrN2O B11960874 1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-1,10-phenanthrolin-1-ium bromide CAS No. 853348-57-9

1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-1,10-phenanthrolin-1-ium bromide

Cat. No.: B11960874
CAS No.: 853348-57-9
M. Wt: 455.3 g/mol
InChI Key: GKJIMMOKFPFSLT-UHFFFAOYSA-M
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Description

1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)(1,10)PHENANTHROLIN-1-IUM BROMIDE is a complex organic compound that features a biphenyl group and a phenanthroline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)(1,10)PHENANTHROLIN-1-IUM BROMIDE typically involves the reaction of 1,10-phenanthroline with a biphenyl derivative under specific conditions. One common method involves the use of hydrobromic acid in a methanolic solution, followed by the addition of hydrogen peroxide solution under vigorous stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)(1,10)PHENANTHROLIN-1-IUM BROMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phenanthroline oxide derivative, while substitution reactions can produce various substituted phenanthroline compounds.

Scientific Research Applications

1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)(1,10)PHENANTHROLIN-1-IUM BROMIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a DNA intercalator and its effects on biological systems.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)(1,10)PHENANTHROLIN-1-IUM BROMIDE involves its interaction with molecular targets such as DNA and proteins. The biphenyl and phenanthroline moieties can intercalate into DNA, disrupting its structure and function. Additionally, the compound can form coordination complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A simpler analog without the biphenyl group.

    2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.

    Biphenyl: The biphenyl moiety alone, without the phenanthroline component.

Uniqueness

1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)(1,10)PHENANTHROLIN-1-IUM BROMIDE is unique due to its combination of biphenyl and phenanthroline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

853348-57-9

Molecular Formula

C26H19BrN2O

Molecular Weight

455.3 g/mol

IUPAC Name

2-(1,10-phenanthrolin-1-ium-1-yl)-1-(4-phenylphenyl)ethanone;bromide

InChI

InChI=1S/C26H19N2O.BrH/c29-24(21-12-10-20(11-13-21)19-6-2-1-3-7-19)18-28-17-5-9-23-15-14-22-8-4-16-27-25(22)26(23)28;/h1-17H,18H2;1H/q+1;/p-1

InChI Key

GKJIMMOKFPFSLT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC=CC4=C3C5=C(C=CC=N5)C=C4.[Br-]

Origin of Product

United States

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